molecular formula C4H6ClN3O2 B3075533 5-amino-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1032334-56-7

5-amino-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No. B3075533
M. Wt: 163.56 g/mol
InChI Key: WFTUQBROQVCLGE-UHFFFAOYSA-N
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Description

5-Amino-1H-pyrazole-3-carboxylic acid is a compound with the molecular formula C4H5N3O2 . It is a pyrazole derivative, which is a class of compounds that contain a five-membered aromatic ring with two nitrogen atoms adjacent to three carbon atoms .


Synthesis Analysis

Pyrazoles, including 5-amino-1H-pyrazole-3-carboxylic acid, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A series of model compounds containing 3-amino-1H-pyrazole-5-carboxylic acid residue with N-terminal amide/urethane and C-terminal amide/hydrazide/ester groups were investigated .


Molecular Structure Analysis

The molecular structure of 5-amino-1H-pyrazole-3-carboxylic acid was analyzed using NMR, Fourier transform infrared, and single-crystal X-ray diffraction methods, additionally supported by theoretical calculations . The InChI code for this compound is 1S/C4H5N3O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,8,9)(H3,5,6,7) .


Chemical Reactions Analysis

5-Aminopyrazoles are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2 with the following reactivity order: 5-NH2 > 1-NH > 4-CH. These positions have been used to construct various fused heterocyclic rings where 5-aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles .


Physical And Chemical Properties Analysis

The molecular weight of 5-amino-1H-pyrazole-3-carboxylic acid is 127.10 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 92 Ų .

Scientific Research Applications

    Synthesis of Diverse Heterocyclic Compounds

    • Field : Organic Chemistry
    • Application : 5-Amino-pyrazoles are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .
    • Method : The synthesis involves conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
    • Results : The use of 5-amino-pyrazoles has led to the production of novel and applicable heterocyclic compounds .

    Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

    • Field : Organic Chemistry
    • Application : 5-amino-1-phenyl-3-methylpyrazole is used in the synthesis of pyrazolo[3,4-b]pyridine derivatives .
    • Method : The synthesis involves the multi-component reaction (MCR) of 5-amino-1-phenyl-3-methylpyrazole, formaldehyde, and β-diketones in water using InCl3 as a catalyst .
    • Results : This microwave-assisted reaction produces pyrazolo[3,4-b]pyridine derivatives in high yields .

    Inhibition of D-amino Acid Oxidase (DAO)

    • Field : Biochemistry
    • Application : 3-Methylpyrazole-5-carboxylic acid, a related compound, is used as a potent and selective DAO inhibitor .
    • Method : The compound is used to protect DAO cells from oxidative stress induced by D-Serine .
    • Results : 3-Methylpyrazole-5-carboxylic acid specifically prevents formalin-induced tonic pain .

    Preparation of Scorpionates

    • Field : Inorganic Chemistry
    • Application : Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionates .
    • Method : The reaction occurs at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .
    • Results : The formation of scorpionates provides a new class of ligands for coordination chemistry .

    Synthesis of 3,5-Diphenyl-1H-pyrazole

    • Field : Organic Chemistry
    • Application : 3,5-Diphenyl-1H-pyrazole is produced when (E)-1,3-diphenylprop-2-en-1-one is reacted with hydrazine hydrate .
    • Method : The reaction occurs in the presence of elemental sulfur or sodium persulfate .
    • Results : The reaction produces 3,5-Diphenyl-1H-pyrazole, a compound with potential biological activities .

    Synthesis of 1,3,4,6-Tetraaryl-5-Cyanopyrazolo[3,4-b]pyridines

    • Field : Organic Chemistry
    • Application : 5-Amino-1-phenyl-3-(3-pyridyl)pyrazole is used in the synthesis of 1,3,4,6-tetraaryl-5-cyanopyrazolo[3,4-b]pyridines .
    • Method : The synthesis involves the multicomponent reaction between 5-amino-1-phenyl-3-(3-pyridyl)pyrazole, hetaroylacetonitrile, and arylaldehydes in choline chloride (ChCl)/glycerol .
    • Results : This synthetical approach allows obtaining 1,3,4,6-tetraaryl-5-cyanopyrazolo[3,4-b]pyridines in high yields and short times .

    Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl Cyanide

    • Field : Organic Chemistry
    • Application : 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide is a pi-excessive aromatic monocyclic heterocyclic compound having two N-atoms in a 5-membered 1,2-diazole ring .
    • Method : The synthesis involves tautomeric equilibrium .
    • Results : The compound has three sites for electrophilic attack .

    Synthesis of 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one Derivatives

    • Field : Organic Chemistry
    • Application : 5-Amino-pyrazoles are used in the pseudo-three-component condensation reaction to produce 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives .
    • Method : The synthesis involves a reaction between 5-amino-pyrazoles and isatines in water, catalyzed by p-toluenesulfonic acid .
    • Results : This method allows the production of 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives .

    Synthesis of Carboxamide Derivatives

    • Field : Organic Chemistry
    • Application : 5-Aminopyrazoles are transformed into carboxamide derivatives .
    • Method : The synthesis involves the reaction of 5-aminopyrazoles .
    • Results : The carboxamide derivatives are evaluated against three fungal strains and as inhibitory compounds against succinate dehydrogenase .

Safety And Hazards

While the specific safety and hazards information for 5-amino-1H-pyrazole-3-carboxylic acid hydrochloride is not available, a related compound, 3-amino-1-methyl-1H-pyrazole, has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazoles, including 5-amino-1H-pyrazole-3-carboxylic acid, are considered important building blocks in different areas of organic and medicinal chemistry. They are often used in the synthesis of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, future research may focus on exploring new synthetic methods and potential applications of these compounds.

properties

IUPAC Name

3-amino-1H-pyrazole-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.ClH/c5-3-1-2(4(8)9)6-7-3;/h1H,(H,8,9)(H3,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTUQBROQVCLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1H-pyrazole-5-carboxylic acid hydrochloride

CAS RN

1032334-56-7
Record name 3-amino-1H-pyrazole-5-carboxylic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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